molecular formula C6H9N3OS B2645496 N-ethyl-3-methyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448026-67-2

N-ethyl-3-methyl-1,2,4-thiadiazole-5-carboxamide

Cat. No. B2645496
CAS RN: 1448026-67-2
M. Wt: 171.22
InChI Key: GONHMVGNJBBMTN-UHFFFAOYSA-N
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Description

“N-ethyl-3-methyl-1,2,4-thiadiazole-5-carboxamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole . The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

Thiadiazole is a planar molecule, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .


Chemical Reactions Analysis

Thiadiazole derivatives have shown a broad spectrum of biological activities, including antimicrobial , anticancer , antioxidant , antidepressant , anticonvulsant , and anti-leishmanial activities. This is due to their ability to disrupt processes related to DNA replication, permitting them to inhibit replication of both bacterial and cancer cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives can vary. For example, some forms of thiadiazole are pale yellowish crystals with a melting point of 112.2°C .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

A study by Başoğlu et al. (2013) focused on the microwave-assisted synthesis of hybrid molecules containing 1,2,4-triazole and 1,3,4-oxadiazole compounds alongside 1,3,4-thiadiazole. The synthesized compounds were evaluated for antimicrobial, antilipase, and antiurease activities. Some compounds exhibited moderate antimicrobial activity, while others showed significant antiurease and antilipase activities (Başoğlu et al., 2013).

Molluscicidal Properties

El-bayouki and Basyouni (1988) investigated the molluscicidal properties of thiazolo[5,4-d]pyrimidines, a class closely related to thiadiazoles. Their research suggested the potential use of these compounds in controlling snail populations that are intermediate hosts for schistosomiasis (El-bayouki & Basyouni, 1988).

Anticancer Agents

Gomha et al. (2017) conducted a study on novel thiazole and 1,3,4-thiadiazole derivatives, incorporating thiazole moiety for their potent anticancer activities. The study unveiled compounds with significant in vitro anticancer activity, suggesting the therapeutic potential of these derivatives in cancer treatment (Gomha et al., 2017).

Synthesis Techniques and Chemical Properties

Research on the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate by Li-jua (2015) demonstrated the chemical versatility and synthetic accessibility of thiadiazole derivatives. This work provides insights into the methodologies for synthesizing complex molecules for further biological evaluation (Li-jua, 2015).

Biochemical Studies

Shapiro et al. (1957) explored the biochemical differences between tumor and host tissues, focusing on the effects of 2-ethylamino-1,3,4-thiadiazole. Their work contributes to the understanding of thiadiazole derivatives' potential as anticancer agents, highlighting the compound's carcinostatic effects (Shapiro et al., 1957).

Mechanism of Action

The mechanism of action of thiadiazole derivatives is generally connected with their ability to disrupt processes related to DNA replication. This allows them to inhibit the replication of both bacterial and cancer cells .

Future Directions

Thiadiazole derivatives have shown significant therapeutic potential . They have a wide range of therapeutic activities and have been the subject of considerable growing interest for designing new antitumor agents . Therefore, they may serve as the basis for future modification in the search for new potent non-nucleoside antiviral agents .

properties

IUPAC Name

N-ethyl-3-methyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-3-7-5(10)6-8-4(2)9-11-6/h3H2,1-2H3,(H,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONHMVGNJBBMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NC(=NS1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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